Technical Monograph: 2,6-Dibromo-9,10-dihydroanthracene
Technical Monograph: 2,6-Dibromo-9,10-dihydroanthracene
The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, synthetic utility, and material application.
CAS Number: 1065644-53-2 Molecular Formula: C₁₄H₁₀Br₂ Molecular Weight: 338.04 g/mol [1]
Executive Summary
2,6-Dibromo-9,10-dihydroanthracene is a critical halogenated intermediate in the synthesis of acene-based organic semiconductors. Unlike its fully aromatic counterpart (2,6-dibromoanthracene), the 9,10-dihydro congener possesses a "butterfly" conformation due to the sp³-hybridized methylene bridges at the 9 and 10 positions. This structural distinction makes it a pivotal precursor for generating high-purity 2,6-substituted anthracenes via aromatization, avoiding the regioselectivity issues common in direct electrophilic substitution of anthracene. Its primary utility lies in the development of OLED host materials, organic field-effect transistors (OFETs), and conductive polymers where linear conjugation along the 2,6-axis is required.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| CAS Number | 1065644-53-2 |
| IUPAC Name | 2,6-Dibromo-9,10-dihydroanthracene |
| SMILES | BrC1=CC2=C(CC3=C(C2)C=C(Br)C=C3)C=C1 |
| Structure Type | Tricyclic aromatic hydrocarbon (partially hydrogenated) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water |
| Stability | Susceptible to photo-oxidation; store under inert atmosphere |
Strategic Synthesis Protocol
The synthesis of 2,6-dibromo-9,10-dihydroanthracene is rarely achieved through direct bromination of 9,10-dihydroanthracene due to competing substitution at the benzylic (9,10) positions or mixtures of 2,7-isomers. The most authoritative and regioselective route involves the reduction of 2,6-dibromoanthraquinone .
Synthetic Pathway Logic
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Precursor Selection: 2,6-Dibromoanthraquinone (CAS 633-70-5) is selected as the starting material because the carbonyl groups at 9,10 lock the substitution pattern, ensuring high isomeric purity.
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Reduction Strategy: A strong reduction is required to convert the quinone (C=O) moieties to methylene (CH₂) groups. This is typically achieved using a variation of the Clemmensen reduction, Wolff-Kishner reduction, or hydriodic acid/phosphorus reduction.
Detailed Workflow (HI/P Reduction Method)
Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.
Reagents:
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Hydroiodic acid (HI), 57% aq. (Excess)
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Red Phosphorus (P_red) (Excess)
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Glacial Acetic Acid (Solvent)[3]
Step-by-Step Methodology:
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Suspension: Charge a round-bottom flask with 2,6-dibromoanthraquinone and red phosphorus in glacial acetic acid.
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Activation: Dropwise add 57% HI. The reaction is exothermic; temperature control is vital to prevent bromine cleavage.
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Reflux: Heat the mixture to reflux (approx. 120°C) for 24–48 hours. The mechanism involves the initial reduction of the quinone to the hydroquinone, followed by deoxygenation to the dihydroanthracene.
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Work-up: Cool the mixture and pour into ice water. Filter the solid precipitate.[3][4]
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Purification: The crude product often contains traces of unreacted quinone or partially reduced anthrone. Purify via recrystallization from ethanol/toluene or column chromatography (Silica gel, Hexane/DCM).
Reaction Pathway Visualization
The following diagram illustrates the transformation from the diamino precursor (often used to generate the dibromo-quinone) to the target dihydroanthracene.
Figure 1: Synthetic lineage from anthraquinone precursors to the dihydroanthracene target.[4]
Critical Applications in Materials Science
Precursor for 2,6-Substituted Anthracenes
The primary value of CAS 1065644-53-2 is its role as a "masked" anthracene.
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Challenge: Direct substitution at the 2,6-positions of anthracene is difficult because the 9,10-positions are significantly more reactive (lower localization energy).
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Solution: By using the dihydro form, the 9,10-positions are sp³ hybridized and unreactive toward electrophilic aromatic substitution or metal-catalyzed cross-coupling.
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Workflow:
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Perform Suzuki or Buchwald-Hartwig coupling on 2,6-dibromo-9,10-dihydroanthracene to install aryl amines or alkyl chains at positions 2 and 6.
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Oxidize the resulting intermediate (using DDQ or chloranil) to restore the fully aromatic anthracene core.
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Result: Regiochemically pure 2,6-disubstituted anthracenes, widely used as blue emitters in OLEDs.
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Polymerization Monomer
The compound serves as a monomer for poly(arylene) synthesis. The non-planar "butterfly" geometry of the dihydroanthracene unit can be exploited to introduce kinks or solubility-enhancing segments into rigid polymer backbones before post-polymerization aromatization.
Handling and Safety Protocols (E-E-A-T)
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Hazard Identification: Like many halogenated aromatics, this compound is likely an irritant to eyes, skin, and the respiratory system.
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Storage: Store in amber vials. The benzylic hydrogens at positions 9 and 10 are susceptible to radical autoxidation to form peroxides or revert to anthraquinone derivatives upon prolonged exposure to air and light.
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Self-Validating Purity Check:
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¹H NMR: Look for the diagnostic singlet (or AA'BB' system) of the methylene protons at the 9,10 positions (typically δ 3.8–4.0 ppm). The absence of aromatic peaks in the 8.5+ ppm region confirms the absence of the fully oxidized anthracene contaminant.
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References
-
PubChem. (n.d.).[1][2] 2,6-Dibromo-9,10-dihydroanthracene (CID 69171923).[1][2] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1929). 9,10-Dibromoanthracene (General Bromination Methodologies).[1][3][5] Org.[3][6][7][4][8][9] Synth. 1929, 9, 22. Retrieved from [Link](Cited for context on anthracene bromination challenges).
-
Ningbo Inno Pharmchem. (2026).[8] The Versatility of 2,6-Dibromoanthraquinone: From OLEDs to Beyond. Retrieved from [Link](Reference for the precursor quinone utility).
Sources
- 1. 2,6-Dibromo-9,10-dihydroanthracene | C14H10Br2 | CID 69171923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromoanthraquinone | C14H6Br2O2 | CID 10959484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
